Dimethyl 1H-pyrrole-2,3-dicarboxylate

CAS No.: 2818-08-8

Cat. No.: VC3799474

Molecular Formula: C8H9NO4

Molecular Weight: 183.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2818-08-8 |

|---|---|

| Molecular Formula | C8H9NO4 |

| Molecular Weight | 183.16 g/mol |

| IUPAC Name | dimethyl 1H-pyrrole-2,3-dicarboxylate |

| Standard InChI | InChI=1S/C8H9NO4/c1-12-7(10)5-3-4-9-6(5)8(11)13-2/h3-4,9H,1-2H3 |

| Standard InChI Key | AKJAEUGFSVPHBU-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(NC=C1)C(=O)OC |

| Canonical SMILES | COC(=O)C1=C(NC=C1)C(=O)OC |

Introduction

Structural and Molecular Characteristics

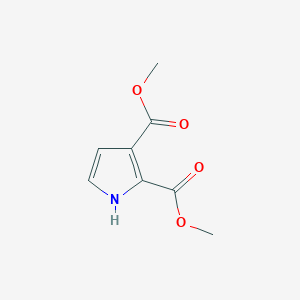

Molecular Architecture

Dimethyl 1H-pyrrole-2,3-dicarboxylate consists of a five-membered pyrrole ring with two ester groups (-COOCH) at positions 2 and 3 (Figure 1). X-ray crystallography of related pyrrole derivatives reveals that the carbonyl groups lie nearly coplanar with the aromatic ring, with dihedral angles of 3.5–6.7° . This planarity facilitates conjugation, enhancing electronic properties critical for materials science applications.

Table 1: Key Structural Parameters

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 183.16 g/mol | |

| Density | 1.2 ± 0.1 g/cm³ | |

| Boiling Point | 340.2 ± 22.0 °C | |

| Crystal System | Monoclinic |

Intramolecular Interactions

Intramolecular hydrogen bonding between the N–H group and adjacent carbonyl oxygen stabilizes the structure. For example, in dimethyl 5-acetyl-1-hydroxy-4-methyl-1H-pyrrole-2,3-dicarboxylate, a strong O–H···O=C bond () is observed . This interaction is 10% shorter than the average for similar systems, underscoring its role in preventing oxidation .

Synthesis and Reaction Pathways

Knorr Pyrrole Condensation

A classic method involves cyclizing methyl acetoacetate with sodium nitrite in acetic acid, followed by reduction with zinc powder. For instance, 2,4-dimethyl pyrrole-3,5-diethyl dicarboxylate is synthesized via this route, yielding 80 g of product at 36.2% efficiency .

Table 2: Representative Synthesis Conditions

| Reagent | Molar Ratio | Temperature | Yield |

|---|---|---|---|

| Methyl acetoacetate | 1.3 | 10–15 °C | 80% |

| Sodium nitrite | 0.7 | Reflux | - |

| Zinc powder | 1.31 | 80 °C | - |

Triphenylphosphine-Catalyzed Annulation

Ethyl 2-arylamino-2-oxo-acetates react with dimethyl acetylenedicarboxylate in the presence of triphenylphosphine to form 1-aryl-4-ethoxy-5-oxo-pyrrole derivatives (yields: 65–85%) . This method avoids harsh conditions, making it suitable for lab-scale production.

Physicochemical Properties

Thermal Stability

The compound decomposes at 340.2 °C under atmospheric pressure, with a flash point of 159.6 °C . Its thermal resilience makes it suitable for high-temperature applications, such as polymer synthesis.

Solubility and Reactivity

It is soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol. The ester groups undergo hydrolysis under alkaline conditions, yielding dicarboxylic acids .

Applications in Research and Industry

Pharmaceutical Intermediates

Dimethyl 1H-pyrrole-2,3-dicarboxylate derivatives are precursors to anti-cancer agents. For example, pyrrole-2,3-dicarboxylates exhibit inhibitory activity against hepatic cancer cells (IC: 12–45 μM) . Structural modifications, such as introducing acetyl or methyl groups, enhance bioactivity .

Materials Science

The conjugated π-system enables use in organic electronics. Derivatives like dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate form crystalline films with applications in OLEDs and sensors .

Nitroxide Radical Synthesis

Attempts to oxidize the N–H group to nitroxide radicals using m-chloroperbenzoic acid or hydrogen peroxide were unsuccessful, likely due to the stabilizing hydrogen bond . This resistance highlights its utility in redox-stable coatings.

Computational and Experimental Insights

DFT Studies

Density functional theory (DFT) calculations reveal a HOMO-LUMO gap of 4.2 eV, indicating moderate electronic conductivity . Molecular docking simulations show strong binding to cyclin-dependent kinases (CDK2), supporting anti-cancer mechanisms .

Dynamic NMR Analysis

Atropisomerism is observed in dimethyl 1-(2-methylphenyl)-4-ethoxy-5-oxo-pyrrole derivatives due to restricted rotation around the N–aryl bond (ΔG^\neq = 53.2 kJ/mol) . This stereochemical feature is critical for designing chiral catalysts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume